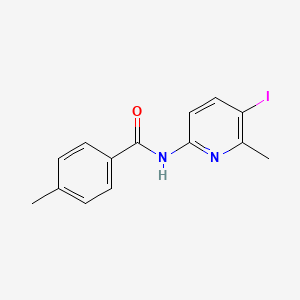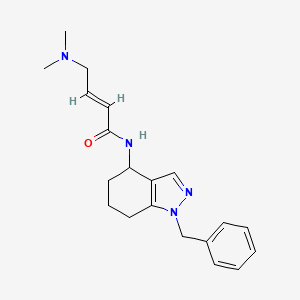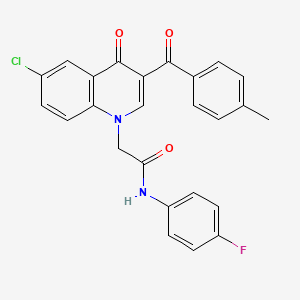![molecular formula C24H25ClN2O3 B2362751 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898418-23-0](/img/structure/B2362751.png)
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one is a useful research compound. Its molecular formula is C24H25ClN2O3 and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant and Antimicrobial Activities
A series of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including the one , have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Specifically, certain derivatives exhibited notable anticonvulsant activities in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. In addition, these compounds also demonstrated antimicrobial activities against certain bacteria and fungi, indicating their potential application in the treatment of infections and seizures (Aytemir, Çalış, & Özalp, 2004).
Crystal Structure and Antimicrobial Activity
Another study explored the synthesis of a related compound and investigated its crystal structure and antimicrobial activity. The molecule exhibited favorable antimicrobial activities, comparable to reference antimicrobial agents, and was subjected to molecular docking analysis, indicating its potential application in developing novel antimicrobial agents (Okasha et al., 2022).
Pharmacological and Binding Affinity Studies
Research has also been conducted on the pharmacological activity and binding affinity of derivatives of this compound for certain receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) was studied as a potent and selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the conformational stability and pharmacophore models for CB1 receptor ligands, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).
Genotoxicity Studies
Another derivative, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, was examined for its genotoxicity potential, especially in the context of its use as a 5-HT2C agonist in treating obesity. The study highlighted the importance of metabolic activation in assessing the safety of pharmacological compounds, paving the way for safer drug development (Kalgutkar et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety are known to interact with various receptors, including theD4 dopamine receptor . The D4 dopamine receptor plays a crucial role in the brain’s reward system and is involved in various neurological and psychiatric disorders.
Mode of Action
Compounds with a similar structure, such as those containing a piperazine ring, are known to modulate the pharmacokinetic properties of a drug substance . They can interact with their targets, causing conformational changes that can lead to various downstream effects.
Biochemical Pathways
It’s worth noting that compounds with a piperazine ring can affect a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds can also be components in potential treatments for Parkinson’s and Alzheimer’s disease .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable absorption and distribution profiles, efficient metabolism, and effective excretion, contributing to its bioavailability.
Result of Action
Compounds with a similar structure have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propiedades
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-18-4-2-5-19(12-18)16-30-24-17-29-22(14-23(24)28)15-26-8-10-27(11-9-26)21-7-3-6-20(25)13-21/h2-7,12-14,17H,8-11,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNREAAZEBGCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

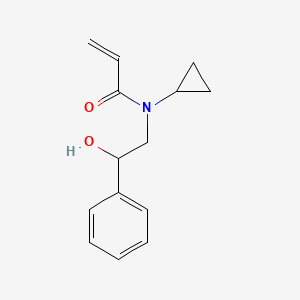
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)

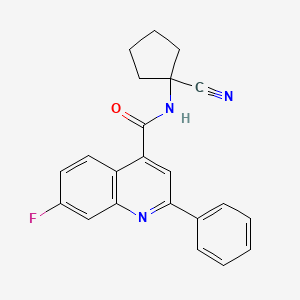
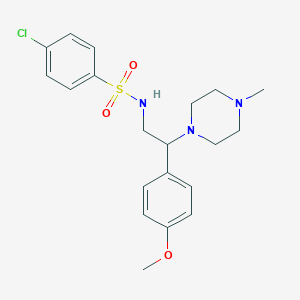
![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)
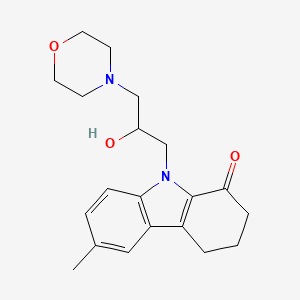
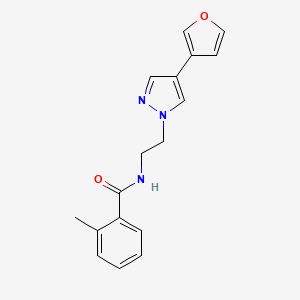
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)
